![molecular formula C14H13N3OS3 B2862361 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1251574-83-0](/img/structure/B2862361.png)
1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule that contains several interesting functional groups. It has a benzo[d]thiazole ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals and dyes . The molecule also contains a thiophene ring, another type of heterocycle that is found in many important compounds, including some drugs and industrial chemicals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole and thiophene rings would likely contribute to the compound’s stability and possibly also its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could affect its solubility, while the various functional groups could influence its reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Shankar et al. (2017) discusses the synthesis of novel urea derivatives, including compounds related to 1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea. These compounds were evaluated for their anti-microbial activity and cytotoxicity, indicating the potential of such compounds in medicinal chemistry (Shankar et al., 2017).
Biological Activities
- Research by Cabrera-Pérez et al. (2016) on benzothiazole derivatives, similar in structure to the compound , revealed antioxidant activity. This indicates the potential of such compounds in combating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
- Another study by Esteves-Souza et al. (2006) on urea and thiourea derivatives showed significant antiproliferative action against cancer cell lines, highlighting the potential of such compounds in cancer research (Esteves-Souza et al., 2006).
Pharmacological Potential
- The work by Rosales-Hernández et al. (2022) provides a comprehensive review of the chemical and pharmacological aspects of (thio)ureabenzothiazoles, which are structurally related to the compound of interest. This review highlights their potential therapeutic applications and diverse biological activities (Rosales-Hernández et al., 2022).
Spectroscopic and Structural Analysis
- A study by Adeel et al. (2017) focuses on the synthesis and characterization of aminothiazole derivatives. These findings are relevant for understanding the structural and spectroscopic properties of similar compounds, including this compound (Adeel et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-19-10-5-2-6-11-12(10)16-14(21-11)17-13(18)15-8-9-4-3-7-20-9/h2-7H,8H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPUDIXPQUFJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
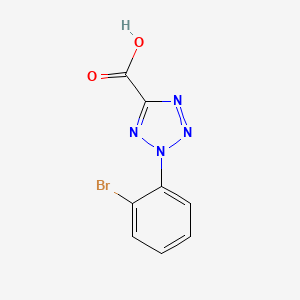

![3-butyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2862281.png)
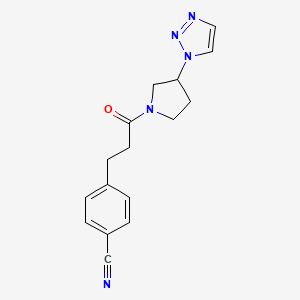


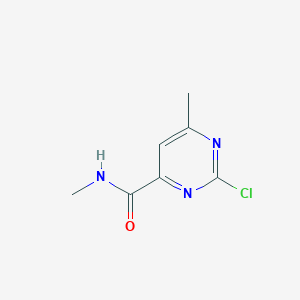
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2862292.png)
![Ethyl 3-{[3-(trifluoromethyl)benzoyl]amino}-1H-indole-2-carboxylate](/img/structure/B2862293.png)
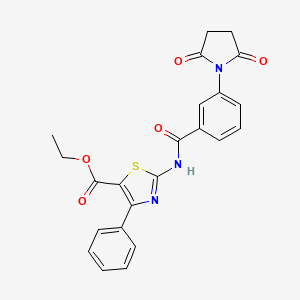
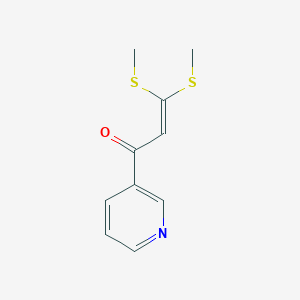

![3-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2862299.png)
![N-(3,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2862301.png)
